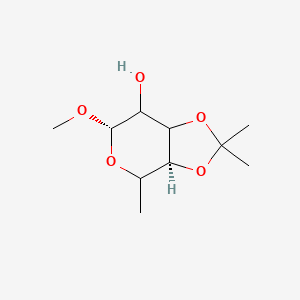

Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside and its derivatives involves several key steps, including isopropylidenation, condensation, and selective protection and deprotection strategies. For instance, a study detailed the synthesis and the crystal structure of a related compound, illustrating the application of X-ray diffraction for structural determination, and highlighting the importance of isopropylidene groups in stabilizing the galactopyranoside structure (Hoogendorp, Kok, & Romers, 1983).

Molecular Structure Analysis

The molecular structure of derivatives of Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside has been elucidated through various methods, including X-ray crystallography. The studies reveal detailed insights into the conformation and configuration of the galactopyranoside rings and the impact of isopropylidene and acetyl groups on the structure. For example, one study showed that the β-D-galactosyl rings are slightly distorted due to the isopropylidene group, with the α-D-galactoside ring being severely distorted, providing insights into the structural dynamics of such compounds (Hoogendorp, Kok, & Romers, 1983).

Chemical Reactions and Properties

Chemical reactions involving Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside include its use as a key intermediate in the formation of more complex carbohydrate structures. The reactivity of the isopropylidene group plays a crucial role in such transformations, enabling selective protection and deprotection, which are fundamental in the stepwise synthesis of complex molecules. For instance, the synthesis of cyanohydrins from a related derivative highlights the compound's versatility in organic synthesis, demonstrating its utility in constructing carbon-nitrogen bonds under specific reaction conditions (Steiner, Langer, Bella, & Koóš, 2013).

Applications De Recherche Scientifique

Synthesis of Secondary Sugar Sulfonic Acids

Research has demonstrated the use of Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside in the synthesis of secondary sugar sulfonic acids. This process involves nucleophilic displacement reactions, aiming to replace sulfate esters with sulfonic acids in glycosaminoglycans or oligosaccharide ligands, which could have implications for understanding and manipulating complex biological systems (Lipták et al., 2004).

Hydroxyamino Sugar Synthesis for Calicheamicins

Another study focused on preparing hydroxyamino sugar derivatives from D-galactose, utilizing Methyl 6-Deoxy-2,3-O-isopropylidene-4-O-mesyl-α-D-galactopyranoside. This process is part of synthesizing calicheamicins, a group of enediyne antitumor antibiotics. The research provides a foundation for developing complex molecules with potential therapeutic applications (Rainer & Scharf, 1993).

Conversion to L-Arabino-Hexos-5-Ulose Derivatives

A study by Barili et al. (1989) explored the conversion of O-protected 3,4-O-isopropylidene-β-D-galactopyranosides into 4-deoxy-α-L-threo-hex-4-enopyranosides and L-arabino-hexos-5-ulose derivatives. This research highlights the compound's utility in synthesizing structurally unique sugars, which can be crucial for studying carbohydrate chemistry and its biological implications (Barili et al., 1989).

Synthesis of N-Acetyl-2'-O-Methyllactosamine

Another application is seen in the synthesis of complex sugars like N-acetyl-2'-O-methyllactosamine, where the isopropylidene-protected derivatives serve as key intermediates. This synthesis involves multiple steps, including protection, condensation, and deprotection, showcasing the compound's versatility in glycoscience research (Abbas, Piskorz, & Matta, 1987).

Stereocontrolled Synthesis of 2-Deoxy-Galactopyranosides

Research by Yang et al. (2018) presented a stereocontrolled synthesis method for 2-deoxy-galactopyranosides using isopropylidene-protected glycosyl donors. This method highlights the strategic use of protective groups to achieve desired stereochemical outcomes in sugar synthesis, which is fundamental in developing biologically active carbohydrates (Yang, Chen, Sweeney, Lowary, & Liang, 2018).

Propriétés

IUPAC Name |

(3aS,6S)-6-methoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-5-7-8(15-10(2,3)14-7)6(11)9(12-4)13-5/h5-9,11H,1-4H3/t5?,6?,7-,8?,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONDNTMXANWPHZ-DUKYRCAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(C(O1)OC)O)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]2C(C([C@H](O1)OC)O)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

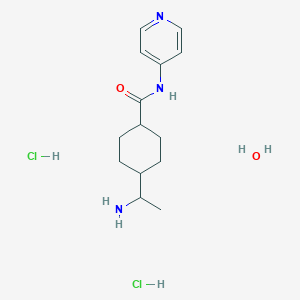

![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)